molecular formula C9H9N3O2 B1269546 2-(2-Cyanophenoxy)acetohydrazide CAS No. 347912-40-7

2-(2-Cyanophenoxy)acetohydrazide

Cat. No.: B1269546
CAS No.: 347912-40-7
M. Wt: 191.19 g/mol
InChI Key: HIANUIPKYSYZAG-UHFFFAOYSA-N
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Description

2-(2-Cyanophenoxy)acetohydrazide is a chemical compound with the molecular formula C10H10N2O2. It is also known by its alternate names, such as 2-(2-Cyanophenoxy)acetylhydrazine and NSC 707190. This compound is a valuable chemical building block with significant potential in various areas of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenoxy)acetohydrazide involves a multi-step process:

    Reaction of 2-bromoacetic acid with 2-cyanophenol: This step generates 2-(2-bromophenoxy)acetic acid.

    Reaction with hydrazine: The 2-(2-bromophenoxy)acetic acid is then reacted with hydrazine under the catalysis of a base to produce this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Cyanophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenoxy)acetohydrazide is not fully understood. it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound may interact with molecular targets and pathways that are crucial for cell function and survival.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetic acid hydrazide: This compound is a versatile intermediate for the synthesis of a wide variety of heterocyclic compounds.

    N-Arylmethylidene-2-cyanoacetohydrazides: These compounds are intermediates for the synthesis of various heterocyclic systems.

Uniqueness

2-(2-Cyanophenoxy)acetohydrazide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a building block for complex molecules

Properties

IUPAC Name

2-(2-cyanophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-5-7-3-1-2-4-8(7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIANUIPKYSYZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338957
Record name 2-(2-Cyanophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347912-40-7
Record name 2-(2-Cyanophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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